2-cyano-N-(3-phenylpropyl)acetamide
Overview
Description
2-cyano-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 . The compound appears as an off-white to yellow to brown liquid or semi-solid .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-cyano-N-(3-phenylpropyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The InChI code for 2-cyano-N-(3-phenylpropyl)acetamide is 1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization of Novel Compounds : Studies have focused on the synthesis of novel compounds using 2-cyano-N-(3-phenylpropyl)acetamide or its derivatives as primary compounds or building blocks. These syntheses are often aimed at creating polyfunctionalized heterocyclic compounds and exploring their chemical properties (Yang Man-li, 2008); (Moustafa A. Gouda, 2014).
Antimicrobial Evaluation : Certain studies have synthesized novel heterocyclic compounds using 2-cyano-N-(3-phenylpropyl)acetamide derivatives and evaluated them for antimicrobial properties. These studies are indicative of the potential for these compounds to be developed into new antibacterial and antifungal agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).
Anticancer Activity : There's research into the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide derivatives and their evaluation for anticancer activity. These studies aim to discover novel compounds that can be effective against various cancer cell lines (V. Horishny, M. Arshad, V. Matiychuk, 2021).
Synthesis of Dyes and Textile Finishing Agents : Some research has explored the use of 2-cyano-N-(3-phenylpropyl)acetamide derivatives in the synthesis of novel dyes and agents for textile finishing, indicating the compound's versatility in industrial applications (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).
Development of Bioactive Molecules : The compound and its derivatives are utilized in the development of bioactive molecules with potential applications in various fields, including pharmaceuticals and material science. This includes exploring their synthesis pathways, reactivity, and potential as precursors for further chemical transformations (Gopal Sharma, S. Anthal, D. Geetha, et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(3-phenylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBOZPKWLHXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401664 | |
Record name | 2-cyano-N-(3-phenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-phenylpropyl)acetamide | |
CAS RN |
133550-33-1 | |
Record name | 2-Cyano-N-(3-phenylpropyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(3-phenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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